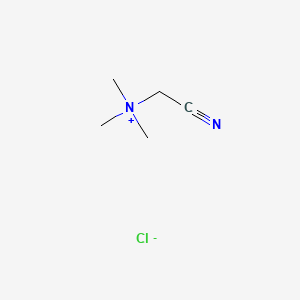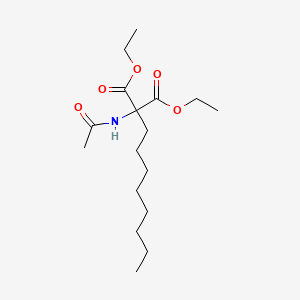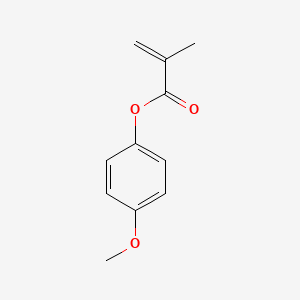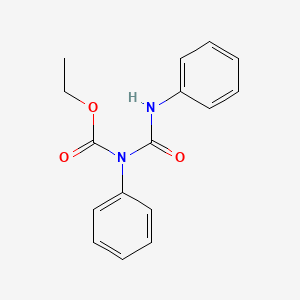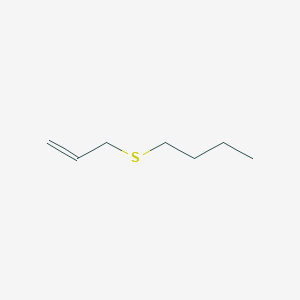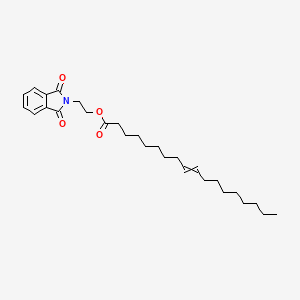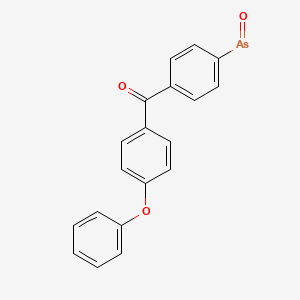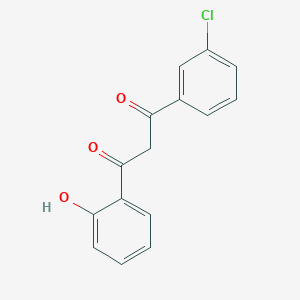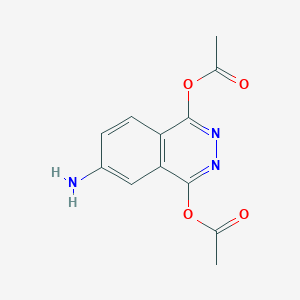
6-Aminophthalazine-1,4-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminophthalazine-1,4-diyl diacetate is a chemical compound with the molecular formula C12H11N3O4 and a molecular weight of 261.23 g/mol . It is an amine derivative and is known for its applications in various fields of scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminophthalazine-1,4-diyl diacetate typically involves the reaction of phthalazine derivatives with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control tests, including NMR, HPLC, and GC, to confirm its purity and composition .
Análisis De Reacciones Químicas
Types of Reactions: 6-Aminophthalazine-1,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazine derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine-1,4-dione derivatives, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
6-Aminophthalazine-1,4-diyl diacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Aminophthalazine-1,4-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
- 1-Aminophthalazine
- 1,4-Disubstituted phthalazines
- Phthalazine derivatives with different substituents
Comparison: 6-Aminophthalazine-1,4-diyl diacetate is unique due to its specific acetyl groups, which confer distinct chemical properties and reactivity. Compared to other phthalazine derivatives, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
5431-26-5 |
|---|---|
Fórmula molecular |
C12H11N3O4 |
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
(4-acetyloxy-6-aminophthalazin-1-yl) acetate |
InChI |
InChI=1S/C12H11N3O4/c1-6(16)18-11-9-4-3-8(13)5-10(9)12(15-14-11)19-7(2)17/h3-5H,13H2,1-2H3 |
Clave InChI |
YIVPQSFNIMJYPX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=NN=C(C2=C1C=CC(=C2)N)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol)](/img/structure/B14735334.png)
![2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane](/img/structure/B14735341.png)
